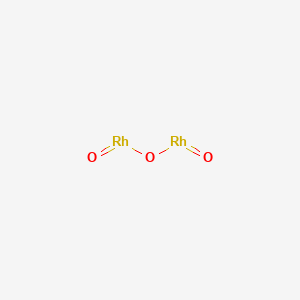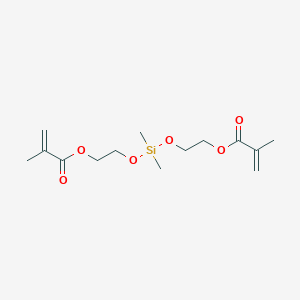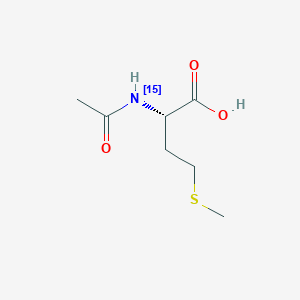
copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one is a complex organofluorine compound that features a copper ion coordinated to a fluorinated hydroxy ketone ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one typically involves the reaction of a copper salt with the corresponding fluorinated hydroxy ketone ligand. Commonly used copper salts include copper(II) chloride or copper(II) acetate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions to ensure complete coordination of the ligand to the copper ion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to a higher oxidation state, which may alter the coordination environment of the ligand.
Reduction: The copper center can be reduced, potentially leading to changes in the ligand coordination.
Substitution: The fluorinated hydroxy ketone ligand can be substituted with other ligands, leading to the formation of new copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can result in a wide variety of new copper complexes with different ligands.
Applications De Recherche Scientifique
Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation reactions.
Biology: The compound’s unique properties make it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to the known antimicrobial properties of copper complexes.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one exerts its effects involves the coordination of the fluorinated hydroxy ketone ligand to the copper ion. This coordination can influence the electronic properties of the copper center, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) acetylacetonate: Another copper complex with a different ligand but similar coordination environment.
Copper(II) trifluoroacetate: A copper complex with a fluorinated ligand, similar to the fluorinated hydroxy ketone ligand in the compound of interest.
Uniqueness
Copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one is unique due to the presence of multiple fluorine atoms in the ligand, which can significantly alter the electronic properties of the copper center. This makes it particularly useful in applications where strong electron-withdrawing effects are desired.
Propriétés
Formule moléculaire |
C20H22CuF14O4 |
|---|---|
Poids moléculaire |
655.9 g/mol |
Nom IUPAC |
copper;(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one |
InChI |
InChI=1S/2C10H11F7O2.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,19H,1-3H3;/b2*6-4-; |
Clé InChI |
COTRUGCNCHHVPD-IHJILFKMSA-N |
SMILES isomérique |
CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.CC(C(=O)/C=C(\O)/C(F)(F)C(F)(F)C(F)(F)F)(C)C.[Cu] |
SMILES canonique |
CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)




![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)

